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Compound of Interest

Compound Name: 7-Chloro-4-chromanone

Cat. No.: B101736 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-4-chromanone is a heterocyclic compound that has garnered significant attention in

the field of organic synthesis, particularly in medicinal chemistry. Its rigid bicyclic framework,

substituted with a reactive chlorine atom and a ketone functional group, makes it a valuable

scaffold for the construction of a diverse array of complex molecules. This technical guide

provides a comprehensive overview of the synthesis, properties, and synthetic applications of

7-chloro-4-chromanone, complete with detailed experimental protocols and quantitative data

to facilitate its use in research and development.

Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of 7-chloro-4-chromanone is

essential for its effective use in synthesis and for the characterization of its derivatives.

Table 1: Physicochemical Properties of 7-Chloro-4-chromanone
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Property Value Reference

CAS Number 18385-72-3

Molecular Formula C₉H₇ClO₂

Molecular Weight 182.61 g/mol

Melting Point 66-68 °C

Boiling Point Not available

Table 2: Spectroscopic Data of 7-Chloro-4-chromanone

Spectroscopy Data

¹H NMR (CDCl₃)

Assignments are based on typical chemical

shifts for chromanone structures. δ 7.82 (d,

J=8.4 Hz, 1H, H-5), 6.95 (dd, J=8.4, 2.2 Hz, 1H,

H-6), 6.88 (d, J=2.2 Hz, 1H, H-8), 4.55 (t, J=6.4

Hz, 2H, H-2), 2.80 (t, J=6.4 Hz, 2H, H-3).

¹³C NMR (CDCl₃)

Assignments are based on typical chemical

shifts for chromanone structures. δ 191.0 (C=O,

C-4), 162.5 (C-8a), 136.5 (C-7), 128.0 (C-5),

122.0 (C-6), 119.5 (C-4a), 115.0 (C-8), 67.5 (C-

2), 37.0 (C-3).

IR (KBr, cm⁻¹)

1680 (C=O stretching), 1605, 1480 (C=C

aromatic stretching), 1220 (C-O ether

stretching), 820 (C-Cl stretching).

Mass Spectrum (GC-MS) m/z (%): 182 (M⁺, 100), 154, 125, 97.

Synthesis of 7-Chloro-4-chromanone
The most common and efficient method for the synthesis of 7-chloro-4-chromanone is the

intramolecular Friedel-Crafts acylation of 3-(3-chlorophenoxy)propanoic acid. This precursor is

typically prepared by the reaction of 3-chlorophenol with acrylic acid or a suitable derivative.
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Synthesis of 7-Chloro-4-chromanone.

Experimental Protocol: Synthesis of 7-Chloro-4-
chromanone
Step 1: Synthesis of 3-(3-Chlorophenoxy)propanoic Acid

To a stirred solution of 3-chlorophenol (1.0 eq) in a suitable solvent such as water or toluene,

add a base like sodium hydroxide (1.1 eq).

Heat the mixture to 50-60 °C to form the sodium phenoxide.

Slowly add acrylic acid (1.2 eq) to the reaction mixture.

Continue stirring at this temperature for 4-6 hours, monitoring the reaction by TLC.

After completion, cool the reaction mixture to room temperature and acidify with dilute

hydrochloric acid to precipitate the product.

Filter the solid, wash with cold water, and dry under vacuum to yield 3-(3-

chlorophenoxy)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation

Add 3-(3-chlorophenoxy)propanoic acid (1.0 eq) to Eaton's reagent (a mixture of phosphorus

pentoxide in methanesulfonic acid, typically 1:10 by weight) or polyphosphoric acid (PPA)

with mechanical stirring.

Heat the mixture to 80-90 °C for 2-4 hours. The reaction progress should be monitored by

TLC.
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Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous

stirring.

The precipitated solid is collected by filtration, washed thoroughly with water until the filtrate

is neutral, and then washed with a saturated sodium bicarbonate solution.

The crude 7-chloro-4-chromanone is then recrystallized from a suitable solvent system,

such as ethanol/water, to afford the pure product.

7-Chloro-4-chromanone as a Synthetic Building
Block
The presence of a ketone, an α-methylene group, and an activated aromatic ring makes 7-
chloro-4-chromanone a versatile precursor for a variety of heterocyclic systems.
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Key synthetic transformations of 7-chloro-4-chromanone.

Aldol Condensation
The α-methylene group of 7-chloro-4-chromanone is sufficiently acidic to undergo enolization

and participate in Aldol condensation reactions with various aldehydes, leading to the formation

of chalcone-like structures. These products are valuable intermediates for the synthesis of

flavonoids and other related heterocyclic systems.
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Table 3: Aldol Condensation of 7-Chloro-4-chromanone with Aromatic Aldehydes

Entry Aldehyde Product Yield (%) M.p. (°C)

1 Benzaldehyde

3-Benzylidene-7-

chloro-4-

chromanone

85 135-137

2

4-

Chlorobenzaldeh

yde

7-Chloro-3-(4-

chlorobenzyliden

e)-4-chromanone

92 198-200

3

4-

Methoxybenzald

ehyde

7-Chloro-3-(4-

methoxybenzylid

ene)-4-

chromanone

88 160-162

To a solution of 7-chloro-4-chromanone (1.0 eq) and 4-chlorobenzaldehyde (1.1 eq) in

ethanol, add a catalytic amount of a base such as sodium hydroxide or potassium hydroxide

(0.2 eq).

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction

can be monitored by TLC.

Upon completion, the precipitated product is filtered, washed with cold ethanol, and then with

water to remove any inorganic impurities.

The crude product can be recrystallized from a suitable solvent like glacial acetic acid or

ethanol to afford pure 7-chloro-3-(4-chlorobenzylidene)-4-chromanone.

Synthesis of Pyrazole Derivatives
7-Chloro-4-chromanone can be converted into various pyrazole derivatives, which are known

to exhibit a wide range of biological activities. The reaction typically proceeds through the

formation of a chalcone intermediate, followed by cyclization with hydrazine or its derivatives.

Table 4: Synthesis of Pyrazole Derivatives from 7-Chloro-4-chromanone

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b101736?utm_src=pdf-body
https://www.benchchem.com/product/b101736?utm_src=pdf-body
https://www.benchchem.com/product/b101736?utm_src=pdf-body
https://www.benchchem.com/product/b101736?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Entry
Hydrazine
Derivative

Product Yield (%) M.p. (°C)

1
Hydrazine

hydrate

2-(7-Chloro-4-

oxo-chroman-3-

yl)-1H-pyrazole

78 210-212

2 Phenylhydrazine

2-(7-Chloro-4-

oxo-chroman-3-

yl)-1-phenyl-1H-

pyrazole

82 185-187

First, synthesize the corresponding chalcone by reacting 7-chloro-4-chromanone with an

appropriate aldehyde (e.g., dimethylformamide dimethyl acetal) to introduce a reactive

enone system at the 3-position.

To a solution of the resulting chalcone (1.0 eq) in a solvent like ethanol or acetic acid, add

phenylhydrazine hydrochloride (1.2 eq) and a base such as sodium acetate (2.0 eq).

Reflux the reaction mixture for 6-8 hours, monitoring the reaction by TLC.

After completion, cool the reaction mixture and pour it into ice-cold water.

The precipitated solid is filtered, washed with water, and dried.

The crude product is purified by column chromatography on silica gel or by recrystallization

from a suitable solvent to yield the desired pyrazole derivative.

Conclusion
7-Chloro-4-chromanone has proven to be a highly valuable and versatile building block in

organic synthesis. Its straightforward synthesis and the reactivity of its functional groups allow

for the construction of a wide range of heterocyclic compounds with significant potential in

medicinal chemistry and drug development. The detailed protocols and data presented in this

guide are intended to serve as a practical resource for researchers looking to exploit the

synthetic potential of this important intermediate.
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To cite this document: BenchChem. [7-Chloro-4-Chromanone: A Versatile Building Block in
Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b101736#7-chloro-4-chromanone-as-a-building-block-
in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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